(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine

Catalog No.
S13354725
CAS No.
M.F
C12H14N2S
M. Wt
218.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine

Product Name

(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine

IUPAC Name

(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

InChI

InChI=1S/C12H14N2S/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12/h3-8H,13H2,1-2H3/t8-/m0/s1

InChI Key

CNZNRMWCDRNGBO-QMMMGPOBSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)N

(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine, also known as (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride, is a compound with the molecular formula C₁₂H₁₅ClN₂S and a molecular weight of 254.78 g/mol. This compound features a thiazole ring attached to a phenyl group, which is further linked to an ethanamine moiety. The presence of the methylthiazole group suggests potential biological activity, particularly in medicinal chemistry contexts.

Due to its functional groups. Notably, the amine group can engage in nucleophilic substitutions, while the thiazole ring can undergo electrophilic aromatic substitutions. Additionally, (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine can form hydrochloride salts, which are often more soluble in water and can be used in pharmaceutical formulations.

Research indicates that (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine exhibits significant biological activity. It has been studied for its potential role in targeting specific proteins through mechanisms such as PROTAC (proteolysis-targeting chimeras), which facilitate targeted degradation of proteins involved in various diseases, including cancer . The methylthiazole component is often associated with enhanced bioactivity, contributing to the compound's therapeutic potential.

The synthesis of (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine typically involves multi-step organic reactions. One common method includes the condensation of 4-methylthiazole with appropriate phenolic precursors followed by reductive amination to introduce the ethanamine functionality. The synthesis may also require purification steps such as recrystallization or chromatography to isolate the desired enantiomer.

This compound has potential applications in medicinal chemistry, particularly in drug development aimed at treating various diseases through targeted protein degradation. Its unique structure may also lend itself to studies in pharmacology and biochemistry, where it can serve as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.

Interaction studies involving (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine focus on its binding affinity to specific biological targets. These studies are crucial for understanding its mechanism of action and therapeutic potential. Preliminary data suggest that it may interact with proteins involved in cell signaling pathways, although detailed interaction profiles are still under investigation.

Several compounds share structural similarities with (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine, including:

  • (S)-1-(3-pyridyl)ethanamine: Lacks the thiazole ring but retains an amine functionality.
  • (S)-1-(2-thienyl)ethanamine: Features a thiophene ring instead of thiazole.
  • (R)-1-(4-fluorophenyl)ethanamine: Contains a fluorophenyl group but differs in stereochemistry and substituents.

Comparison Table

Compound NameKey Features
(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamineContains thiazole and phenyl groups; unique bioactivity
(S)-1-(3-pyridyl)ethanaminePyridine instead of thiazole; different properties
(S)-1-(2-thienyl)ethanamineThiophene ring; varied biological interactions
(R)-1-(4-fluorophenyl)ethanamineFluorinated phenyl group; different stereochemistry

The uniqueness of (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine lies in its specific thiazole substitution pattern and its potential for targeted therapeutic applications, distinguishing it from other similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

218.08776963 g/mol

Monoisotopic Mass

218.08776963 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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